molecular formula C16H24ClNO3S B2969865 [(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine CAS No. 873578-73-5

[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine

Cat. No.: B2969865
CAS No.: 873578-73-5
M. Wt: 345.88
InChI Key: YBCBCLGHZJRVTH-UHFFFAOYSA-N
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Description

[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine is a sulfonamide derivative characterized by a sulfonyl group bridging a substituted phenyl ring and a cyclohexylmethylamine moiety. Key structural features include:

  • Phenyl ring substituents: A chloro group at position 5, ethoxy at position 2, and methyl at position 2. These groups influence electronic and steric properties.
  • Cyclohexylmethylamine: A bulky aliphatic amine that may confer lipophilicity and influence pharmacokinetics.

Synthesis pathways for related amines, such as cyclohexylmethylamine, often involve reductive amination or reduction of nitriles starting from cyclohexene derivatives .

Properties

IUPAC Name

5-chloro-N-cyclohexyl-2-ethoxy-N,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO3S/c1-4-21-15-10-12(2)14(17)11-16(15)22(19,20)18(3)13-8-6-5-7-9-13/h10-11,13H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCBCLGHZJRVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N(C)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents, sulfonyl linkages, or amine moieties. Below is a detailed comparison:

Substituent Variations on the Phenyl Ring

a. Chlorine Position and Electronic Effects
  • Example: [(4-Chlorophenyl)sulfonyl]cyclohexylmethylamine (hypothetical analog) Chlorine at the para position (vs. The target compound’s meta-chloro group may reduce steric hindrance compared to ortho substituents.
b. Ethoxy vs. Methoxy Groups
  • Example: [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine Methoxy (smaller) vs.
c. Methyl Substitution
  • The 4-methyl group in the target compound may improve metabolic stability by blocking oxidation at the para position.

Sulfonyl Linker Modifications

Compounds with alternative linkers (e.g., carbonyl or amine groups) exhibit distinct properties:

  • Sulfonyl vs. Carbonyl : Sulfonyl groups are stronger electron-withdrawing groups, increasing acidity of adjacent protons and enhancing hydrogen-bonding capacity.
  • Example : [(5-Chloro-2-ethoxy-4-methylphenyl)carbonyl]cyclohexylmethylamine (hypothetical)
    • Likely less stable under acidic conditions compared to sulfonamides.

Amine Moieties

  • Cyclohexylmethylamine vs. Example: [(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]benzylamine
  • Aromatic amines may engage in π-π stacking interactions but are more prone to metabolic oxidation.

Data Table: Structural and Hypothesized Properties of Selected Analogs

Compound Name Substituents (Phenyl Ring) Amine Moiety Key Properties (Hypothesized)
Target Compound 5-Cl, 2-OEt, 4-Me Cyclohexylmethyl High lipophilicity, moderate solubility
[(4-Cl-Ph)sulfonyl]cyclohexylmethylamine 4-Cl Cyclohexylmethyl Enhanced electron withdrawal, lower steric bulk
[(5-Cl-2-MeO-4-Me-Ph)sulfonyl]benzylamine 5-Cl, 2-MeO, 4-Me Benzyl Higher metabolic lability, π-π interactions
[(5-Cl-2-EtO-4-Me-Ph)carbonyl]cyclohexylmethyl 5-Cl, 2-EtO, 4-Me Cyclohexylmethyl Reduced stability, weaker hydrogen bonding

Research Findings and Industrial Relevance

  • Synthesis Insights : Cyclohexylmethylamine, a key component, is synthesized via reductive amination of cyclohexene derivatives . This suggests scalable routes for the target compound.
  • Commercial Analogs : lists structurally related compounds (e.g., imidazole- and pyridine-containing sulfonamides), indicating industrial interest in such scaffolds for drug discovery or materials science.

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